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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

Cat. No.: B15128672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6,8-dibromoquinoline analogs, focusing

on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents.

The information is compiled from various studies to aid in the rational design of new, more

effective therapeutic agents based on the quinoline scaffold.

Anticancer Activity of 6,8-Dibromoquinoline Analogs
The 6,8-dibromoquinoline core has been a focal point in the development of novel anticancer

agents. The introduction of bromine atoms at positions 6 and 8 of the quinoline ring has been

shown to significantly influence the cytotoxic potential of these compounds. Further

substitutions on this scaffold have led to the identification of derivatives with potent activity

against a range of cancer cell lines.

Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various 6,8-

dibromoquinoline and 6,8-dibromo-4(3H)quinazolinone derivatives against several human

cancer cell lines.
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Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

6
6,8-

dibromoquinoline
C6, HT29, HeLa

No inhibitory

activity
[1]

17
6,8-dibromo-5-

nitroquinoline
C6 50.0 [1]

HT29 26.2 [1]

HeLa 24.1 [1]

XIIIb

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 1.7 µg/mL [2]

IX

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 1.8 µg/mL [2]

XIVd

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 1.83 µg/mL [2]

XIVb

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 5.4 µg/mL [2]

XIVe

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 6.84 µg/mL [2]

XIIIa

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 10.8 µg/mL [2]

XIVc

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 13.9 µg/mL [2]

XVc 6,8-dibromo-

4(3H)quinazolino

MCF-7 15.7 µg/mL [2]
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ne derivative

XIVa

6,8-dibromo-

4(3H)quinazolino

ne derivative

MCF-7 29.6 µg/mL [2]

Structure-Activity Relationship Insights:

The unsubstituted 6,8-dibromoquinoline (Compound 6) shows no inhibitory activity,

highlighting the necessity of further functionalization for anticancer effects.[1]

The introduction of a nitro group at the C-5 position of the 6,8-dibromoquinoline ring

(Compound 17) significantly enhances antiproliferative activity against C6, HT29, and HeLa

cancer cell lines.[1] This suggests that electron-withdrawing groups at this position are

favorable for cytotoxicity.

Derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated potent cytotoxic effects

against the MCF-7 human breast carcinoma cell line, with some compounds exhibiting very

low IC50 values.[2] The specific substitutions on the quinazolinone ring system play a crucial

role in determining the potency.

Antimicrobial Activity of 6,8-Dibromoquinoline
Analogs
Derivatives of the 6,8-dibromoquinoline scaffold, particularly 6,8-dibromo-4(3H)quinazolinones,

have also been investigated for their antimicrobial properties. These compounds have shown

promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as

fungi.

Comparative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of

6,8-dibromo-4(3H)quinazolinone derivatives against various microbial strains.
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Compound ID Bacterial/Fungal Strain MIC (µg/mL)

VIIa Escherichia coli 1.56

Salmonella typhimurium 3.125

Listeria monocytogenes 1.56

Staphylococcus aureus 25

Pseudomonas aeruginosa 25

Bacillus cereus 25

VIIc Candida albicans 0.78

Aspergillus flavus 0.097

Structure-Activity Relationship Insights:

The 6,8-dibromo-4(3H)quinazolinone scaffold is a viable starting point for developing potent

antimicrobial agents.

Specific substitutions on the quinazolinone ring system can lead to highly potent and

selective antimicrobial and antifungal activity. For instance, compound VIIa shows excellent

activity against certain Gram-negative and Gram-positive bacteria, while compound VIIc is a

highly potent antifungal agent.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and facilitate further research.

Anticancer Activity Assays
1. Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular

protein content.
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Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density (e.g., 2000

cells/well) and incubate for 24 hours.

Drug Treatment: Treat cells with various concentrations of the test compounds and incubate

for 72-96 hours.

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v)

trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.

Air dry the plates.

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate

at room temperature for 30 minutes.

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound

dye. Air dry the plates.

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the protein-bound dye.

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The

optical density is proportional to the number of cells.

Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible

growth of a microorganism.

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5

McFarland standard).

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter

plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
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Inoculation: Inoculate each well with the standardized microbial suspension to a final

concentration of approximately 5 x 10^5 CFU/mL.

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate

temperature and duration for fungi.

Determination of MIC: The MIC is the lowest concentration of the compound at which there is

no visible turbidity (growth).
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Caption: General workflow for structure-activity relationship studies.
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Caption: Potential signaling pathways targeted by 6,8-dibromoquinoline analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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